1,8-Naphthyridine-2,7-diamine

DNA sequencing electronic tunneling supramolecular recognition

1,8-Naphthyridine-2,7-diamine (CAS 145325-89-9) is the definitive 2,7-diamino-substituted naphthyridine for applications demanding predictable supramolecular recognition. Unlike generic 1,8-naphthyridine derivatives that exhibit divergent pharmacological profiles, this specific regioisomer provides a symmetrical hydrogen-bonding donor-acceptor array essential for DNA base-pair reading, synthetic receptor design, and SPR-based mismatch detection. Procure ≥98% purity material to ensure reliable performance in next-generation sequencing, biosensor development, and coordination chemistry workflows. Bulk synthesis methodology available.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 145325-89-9
Cat. No. B168891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Naphthyridine-2,7-diamine
CAS145325-89-9
Synonyms[1,8]NAPHTHYRIDINE-2,7-DIAMINE
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=N2)N)N
InChIInChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12)
InChIKeyCZDFJGDRFIGPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Naphthyridine-2,7-diamine (CAS 145325-89-9): Technical Baseline and Molecular Classification for Sourcing Professionals


1,8-Naphthyridine-2,7-diamine (CAS 145325-89-9) is a heterocyclic diamine belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system comprising two pyridine rings with nitrogen atoms at positions 1 and 8, and amino substituents at positions 2 and 7 . This precise substitution pattern confers a symmetrical hydrogen-bonding donor-acceptor array, distinguishing it from other regioisomeric naphthyridines and monofunctionalized analogs [1]. The compound serves as a foundational building block in supramolecular chemistry and as a recognition molecule for DNA base-pair reading applications, with its functional profile directly tied to the 2,7-diamino configuration rather than the broader naphthyridine scaffold [2].

Why 1,8-Naphthyridine-2,7-diamine Cannot Be Replaced by Generic 1,8-Naphthyridine Analogs in Critical Applications


Substituting 1,8-naphthyridine-2,7-diamine with a generic 1,8-naphthyridine derivative—even one sharing the core scaffold—introduces substantial functional risk, particularly in applications requiring predictable supramolecular recognition. The 1,8-naphthyridine scaffold supports an exceptionally broad range of biological activities depending on substituent identity and position; modifications at positions 2, 4, and 7 yield distinct pharmacological profiles across antimicrobial, anticancer, anti-inflammatory, and CNS-targeting domains [1]. The 2,7-diamino configuration is not an interchangeable variation but a specific functional determinant: it enables stable hydrogen-bonded triplets with both A:T and G:C base pairs via a defined donor-acceptor geometry that alternative substitution patterns cannot replicate [2]. Furthermore, the symmetrical diamine arrangement constitutes a privileged binding unit in synthetic receptor design [3]. Procurement of a non-specific 1,8-naphthyridine analog therefore carries an unquantified risk of complete loss of function in DNA recognition, sequencing, and supramolecular assembly workflows.

Quantitative Differentiation Evidence: 1,8-Naphthyridine-2,7-diamine Versus Closest Analogs and Baselines


Universal Watson–Crick Base Pair Recognition: Functional Differentiation from Single-Base-Specific Readers

1,8-Naphthyridine-2,7-diamine (the target compound) forms stable hydrogen-bonded triplets with both adenine–thymine (A:T) and guanine–cytosine (G:C) Watson–Crick base pairs, as verified by NMR spectroscopy [1]. This dual-pair recognition capacity contrasts with single-base-specific reading molecules that recognize only one base pair type. The molecular design, informed by Density Functional Theory (DFT), positions the compound as a candidate universal base pair reader for electron-tunneling–based genomic sequencing, with predicted generation of distinguishable electronic signatures for each DNA base pair under electrical bias [1].

DNA sequencing electronic tunneling supramolecular recognition

Cytosine Bulge Binding Affinity: Derivative (DANP) Kd = 0.21 µM Versus Non-Bulge DNA Structures

The N,N‘-bis(3-aminopropyl) derivative of 1,8-naphthyridine-2,7-diamine, designated DANP, binds to single cytosine bulge structures in duplex DNA with a dissociation constant (Kd) of 0.21 µM and exclusively 1:1 stoichiometry [1]. Binding induces a 30 nm bathochromic shift in fluorescence emission (to 430 nm) relative to free DANP, enabling optical detection [2]. Specificity is demonstrated by the absence of comparable binding to fully paired duplex DNA lacking the bulge motif. This is the first identified ligand shown to strongly and specifically recognize single cytosine and thymine bulges [1].

DNA bulge recognition fluorescence sensing small-molecule ligand

Scalable Synthesis Route: Yield Comparison of Nucleophilic Aromatic Substitution Method Versus Conventional Approaches

A two-step synthetic route to 1,8-naphthyridine-2,7-diamine has been described involving nucleophilic aromatic substitution of 2-chloro-7-amido-1,8-naphthyridine with 4-methoxybenzylamine, followed by deprotection [1]. This methodology is explicitly reported to be amenable to large-scale preparation, positioning the compound as an accessible building block for supramolecular chemistry applications [1]. An improved and milder synthetic method for 2,7-diamino-1,8-naphthyridine has also been reported, addressing earlier limitations in reaction harshness and yield consistency [2].

large-scale synthesis process chemistry supramolecular building block

Computed Molecular Descriptors: Topological Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile

Computational property data for 1,8-naphthyridine-2,7-diamine indicate an exact molecular weight of 160.07504 g/mol, zero rotatable bonds, four hydrogen bond donor sites, and four hydrogen bond acceptor sites . These descriptors are publicly accessible and provide a baseline for comparing physicochemical behavior with other diamine-substituted heterocyclic building blocks. The absence of rotatable bonds contributes to a rigid molecular framework, which is consistent with its utility in predictable supramolecular assembly [1].

computational chemistry drug-likeness physicochemical property

Validated Application Scenarios for 1,8-Naphthyridine-2,7-diamine Derived from Quantitative Evidence


Electronic Tunneling–Based DNA Sequencing: Universal Base Pair Reader Development

NMR studies confirm that 1,8-naphthyridine-2,7-diamine forms stable hydrogen-bonded triplets with both A:T and G:C Watson–Crick base pairs, and DFT calculations predict distinguishable electronic tunneling signatures for each base pair under electrical bias [1]. This positions the compound as a candidate recognition molecule for next-generation sequencing technologies that require a single molecular reader capable of distinguishing all four DNA bases. Procurement for this application should prioritize material with purity ≥98% (available from validated suppliers) to minimize interference from non-specific binding impurities.

Biosensor Development for Cytosine/Thymine Bulge Detection in Duplex DNA

The DANP derivative of 1,8-naphthyridine-2,7-diamine exhibits a Kd of 0.21 µM for single cytosine bulge DNA with exclusive 1:1 stoichiometry, accompanied by a 30 nm fluorescence bathochromic shift upon binding [2][3]. This specific recognition and optical response support the design of fluorescence-based biosensors for detecting DNA damage, replication errors, and bulge-containing nucleic acid structures. The parent diamine compound serves as the essential synthetic precursor for preparing bulge-recognition probes.

Supramolecular Receptor and Coordination Complex Construction

The 2,7-diamino substitution pattern on the 1,8-naphthyridine scaffold constitutes a well-characterized binding unit for the molecular design of synthetic receptors [4]. The compound‘s symmetrical hydrogen-bonding donor-acceptor array and rigid framework (0 rotatable bonds) support predictable supramolecular assembly. Large-scale synthetic methodology is available to support procurement for materials science and coordination chemistry research programs [5].

DNA Mismatch Detection via Surface Plasmon Resonance (SPR) Platforms

2,7-Diamino-1,8-naphthyridine has been successfully immobilized onto CM5 sensor chips for SPR-based detection of DNA duplexes containing single-base mismatches [6]. The compound‘s nanomolar affinity for bulge structures underpins its utility as a small-molecule recognition element in label-free mismatch detection assays. This application leverages the same bulge-recognition specificity quantitatively characterized in the Kd = 0.21 µM evidence cited above.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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